肉桂酰氯

概述

描述

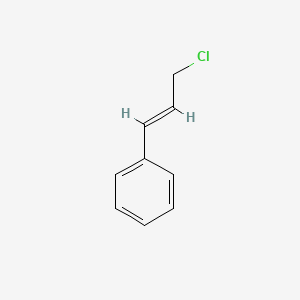

Cinnamyl chloride: is an organic compound with the molecular formula C₉H₉Cl . It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis and serves as an important intermediate in the production of various chemicals, including pharmaceuticals, fragrances, and agrochemicals .

科学研究应用

Chemistry: Cinnamyl chloride is used as a building block in organic synthesis. It is employed in the synthesis of various cinnamyl derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, cinnamyl chloride is used to synthesize compounds with potential antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of certain bacteria and fungi .

Industry: Cinnamyl chloride is used in the fragrance industry to produce cinnamyl alcohol, which is a key ingredient in many perfumes and fragrances. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other fine chemicals .

作用机制

Target of Action

Cinnamyl chloride, a derivative of cinnamic alcohol, is known to have antimicrobial activity . The primary targets of Cinnamyl chloride are pathogenic fungi and bacteria . The compound interacts with these microorganisms, disrupting their normal functions and leading to their eventual death .

Mode of Action

Cinnamyl chloride interacts with its targets through a mechanism that involves the disruption of the fungal plasmatic membrane and cell wall . This interaction leads to changes in the structure and function of these microorganisms, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Cinnamyl chloride affects several biochemical pathways in the target organisms. It has been found to interact with the ergosterol present in the fungal plasmatic membrane . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death . Additionally, Cinnamyl chloride has been found to affect the PI3K-Akt signaling pathway and the PPAR signaling pathway, which are closely related to cancer .

Pharmacokinetics

It is known that cinnamyl chloride is a liquid at room temperature, with a boiling point of 108 °c/12 mmhg and a density of 1096 g/mL at 25 °C . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Cinnamyl chloride’s action primarily involve the disruption of cell membrane integrity and function in target organisms . This disruption leads to cell death, thereby exerting its antimicrobial effects . In addition, Cinnamyl chloride’s interaction with various biochemical pathways can lead to changes in cellular processes, potentially contributing to its bioactive properties .

Action Environment

The action, efficacy, and stability of Cinnamyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemical substances . .

生化分析

Biochemical Properties

Cinnamyl chloride is involved in several biochemical reactions. It reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst

Cellular Effects

Related compounds such as cinnamic alcohol and its derivatives have been shown to have significant pharmacological effects, including central nervous system activities and anti-inflammatory, antioxidant, and antimicrobial potential .

Metabolic Pathways

Cinnamyl chloride is involved in the synthesis of aromatic compounds

准备方法

Synthetic Routes and Reaction Conditions:

-

Reaction with Thionyl Chloride: One of the most common methods for preparing cinnamyl chloride involves the reaction of cinnamyl alcohol with thionyl chloride. This reaction typically occurs under solvent-free conditions, making it environmentally friendly and cost-effective . [ \text{C₆H₅CH=CHCH₂OH} + \text{SOCl₂} \rightarrow \text{C₆H₅CH=CHCH₂Cl} + \text{SO₂} + \text{HCl} ]

-

Chloromethylation of Styrene: Another method involves the chloromethylation of styrene using formaldehyde and hydrogen chloride in the presence of a catalyst such as nitric acid. This method, however, has a lower yield compared to the thionyl chloride method .

Industrial Production Methods: The industrial production of cinnamyl chloride primarily utilizes the reaction of cinnamyl alcohol with thionyl chloride due to its simplicity, high yield, and reduced environmental impact. The process involves the use of a tail gas absorption apparatus to manage waste gases produced during the reaction .

化学反应分析

Types of Reactions:

-

Substitution Reactions: Cinnamyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. For example, it reacts with amines to form cinnamyl amines . [ \text{C₆H₅CH=CHCH₂Cl} + \text{RNH₂} \rightarrow \text{C₆H₅CH=CHCH₂NHR} + \text{HCl} ]

-

Oxidation Reactions: Cinnamyl chloride can be oxidized to cinnamyl aldehyde or cinnamic acid under appropriate conditions .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

Cinnamyl amines: Formed through nucleophilic substitution.

Cinnamyl aldehyde and cinnamic acid: Formed through oxidation.

相似化合物的比较

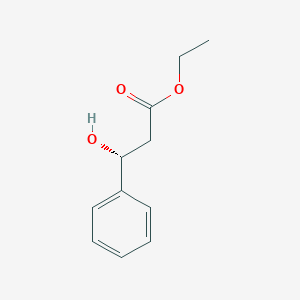

Cinnamyl alcohol: Similar to cinnamyl chloride but with a hydroxyl group instead of a chlorine atom. It is used in the fragrance industry.

Cinnamic acid: Contains a carboxyl group instead of a chlorine atom. It is used in the production of flavors and fragrances.

Cinnamaldehyde: Contains an aldehyde group instead of a chlorine atom.

Uniqueness: Cinnamyl chloride is unique due to its high reactivity as an electrophile, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from similar compounds .

属性

IUPAC Name |

[(E)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175315 | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21087-29-6, 2687-12-9 | |

| Record name | Cinnamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloroprop-1-enyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cinnamyl chloride?

A1: The molecular formula of cinnamyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: What are the key spectroscopic features of cinnamyl chloride?

A2: Cinnamyl chloride can be characterized by its 1H NMR spectrum, which exhibits characteristic signals in the range of δ 7.0–7.8 ppm for the aromatic protons, a doublet of triplets at δ 6.40 ppm for the vinyl proton, a doublet at δ 5.13 ppm, and a doublet at δ 3.83 ppm. []

Q3: How does the presence of the unsaturated group in cinnamyl chloride influence its reactivity in SN2 reactions compared to 2-arylethyl chlorides?

A3: The presence of the conjugated double bond in cinnamyl chloride leads to a rate enhancement of 102-103 times compared to 2-arylethyl chlorides in SN2 chlorine isotopic exchange reactions with tetraethylammonium chloride-36Cl in acetonitrile. [] This enhanced reactivity is attributed to the ability of the unsaturated group to stabilize the transition state of the SN2 reaction.

Q4: How does cinnamyl chloride participate in ruthenium-catalyzed allylation reactions?

A4: Cinnamyl chloride serves as an allylating agent in ruthenium-catalyzed reactions with aromatic compounds like benzene, toluene, and anisole, yielding allylated products with high regioselectivity. [, ] Cationic thiolate-bridged diruthenium(III, III) complexes are particularly effective catalysts for these transformations.

Q5: How do the steric and electronic properties of substituents on the allylic system of cinnamyl chloride affect the stereoselectivity of palladium-catalyzed allylic substitutions?

A5: Density functional theory calculations at the B3PW91/DZ+P level reveal that steric and electronic effects of substituents on the allylic system significantly influence the stereochemical outcome in palladium-catalyzed allylic substitutions involving cinnamyl chloride. [] The lowest energy pathway favors the formation of the branched allylic isomer with the phenyl groups in an anti configuration, aligning with experimental observations.

Q6: Can cinnamyl chloride be electrocarboxylated?

A6: Yes, cinnamyl chloride can be electrocarboxylated with CO2 using a silver-encapsulated copper salen complex as a cathode catalyst. This reaction produces β,γ-unsaturated carboxylic acids with excellent yield and moderate selectivity. []

Q7: How does cinnamyl chloride react with Grignard reagents in the presence of copper catalysts?

A7: Cinnamyl chloride undergoes highly selective SN2′-type allylic substitution reactions with Grignard reagents when copper catalysts are employed. [, ] The use of chiral phosphine-phosphite ligands, particularly TADDOL-derived ligands, in conjunction with copper(I) bromide dimethyl sulfide (CuBr·SMe2) enables these reactions to proceed with exceptional regio- and enantioselectivity, affording (1-alkyl-allyl)benzene derivatives with up to 99% ee. []

Q8: What is the role of cinnamyl chloride in mixed metal vinyl stabilizer systems for poly(vinyl chloride) (PVC)?

A8: Cinnamyl chloride, serving as a model compound for degrading PVC, helps elucidate the synergistic effects in mixed metal stabilizer systems. Studies demonstrate that in blends of antimony tris(isooctyl thioglycolate) and calcium octoate, cinnamyl chloride reacts primarily to yield calcium chloride and cinnamyl octoate. [] This suggests that antimony mercaptides act as phase-transfer catalysts for calcium stearate, contributing to PVC stabilization.

Q9: How does the electronic nature of substituents on cinnamyl chloride influence the rate of chlorine isotopic exchange reactions?

A10: Studies on chlorine isotopic exchange reactions of substituted cinnamyl chlorides with tetraethylammonium chloride-36Cl in acetonitrile revealed that electron-donating groups accelerate the reaction rate. [] This observation suggests that the reaction proceeds through a mechanism where electron withdrawal from the reaction center (the carbon attached to chlorine) is favored, aligning with the characteristics of an SN2 reaction.

Q10: How do computational methods contribute to understanding the regio- and stereoselectivity in palladium-catalyzed reactions of cinnamyl chloride?

A11: Density functional theory calculations have been instrumental in elucidating the mechanistic details governing the regio- and stereoselectivity of palladium-catalyzed electrophilic substitutions involving cinnamyl chloride. [] These computational studies reveal that the electrophilic attack proceeds through a six-membered cyclic transition state with a pronounced chair conformation. The regioselectivity is governed by the phenyl group's location on the η1-allyl moiety, while the stereoselectivity is determined by the relative configuration of phenyl substituents across the forming carbon-carbon bond.

Q11: Can cinnamyl chloride be utilized in the synthesis of natural products?

A12: Yes, the enantioselective Cu-catalyzed allylic substitution of cinnamyl chloride with MeMgBr, utilizing a Taddol-derived chiral phosphine-phosphite ligand, provides access to the chiral key intermediate in the synthesis of the sesquiterpene (–)-α-cedrene. []

Q12: Does cinnamyl chloride find applications in the synthesis of pharmacologically relevant compounds?

A13: Cinnamyl chloride has been used as a starting material in the synthesis of various biologically active compounds, including: - N,N-dimethyl-N-benzyl ammonium chloride cinnamides, which exhibited plant growth retardant activity. [] - Enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine, demonstrating potent anti-angiogenic properties. []

Q13: What are the potential applications of photocatalyzed reactions involving cinnamyl chloride?

A14: Photocatalysis offers a unique approach to transforming cinnamyl chloride. For instance, visible light irradiation of cinnamyl chloride in the presence of an iridium photocatalyst facilitates a diastereoselective isomerization to produce strained cyclopropanes. [] This reaction, proceeding through a radical mechanism involving C-Cl bond homolysis, highlights the potential of photocatalysis to unlock unconventional reactivity pathways for cinnamyl chloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。